molecular formula C11H22O3 B12611025 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol CAS No. 651304-51-7

2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol

Cat. No.: B12611025
CAS No.: 651304-51-7
M. Wt: 202.29 g/mol
InChI Key: AFAHICHVRBRWKB-UHFFFAOYSA-N
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Description

2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol is a structurally complex diol characterized by a butane-1,4-diol backbone substituted at the 2-position with a 6-methoxyhex-4-enyl group. This compound features two hydroxyl groups, a methoxy ether, and an unsaturated alkene moiety (C=C bond at hex-4-enyl). The methoxy and alkene groups may influence its reactivity, solubility, and metabolic pathways compared to simpler diols, suggesting niche applications in polymer chemistry or specialty materials .

Properties

CAS No.

651304-51-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-(6-methoxyhex-4-enyl)butane-1,4-diol

InChI

InChI=1S/C11H22O3/c1-14-9-5-3-2-4-6-11(10-13)7-8-12/h3,5,11-13H,2,4,6-10H2,1H3

InChI Key

AFAHICHVRBRWKB-UHFFFAOYSA-N

Canonical SMILES

COCC=CCCCC(CCO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxyhex-4-en-1-ol with butane-1,4-diol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol exerts its effects involves interactions with various molecular targets. The diol groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxy group can participate in electron-donating interactions, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Key Observations :

  • The alkene moiety could enable conjugation or polymerization reactions, similar to methacrylate derivatives in .

Reactivity and Oxidation Behavior

Butane-1,4-diol undergoes oxidation via dihydroxydiperiodatoargentate (III) (DDPA) in alkaline solutions with a reaction order between one and two, suggesting complex adduct formation . In contrast, ethanediol and butane-1,3-diol exhibit first-order kinetics under similar conditions.

Metabolic and Toxicological Profiles

Butane-1,4-diol is metabolized to gamma-hydroxybutyric acid (GHB) via alcohol dehydrogenase, leading to sedative effects. The methoxy group in the target compound may alter metabolic pathways, reducing conversion to GHB or introducing novel metabolites. The alkene chain could also influence absorption rates or tissue distribution .

Research Findings and Hypotheses

Oxidation Mechanisms : The target compound’s oxidation is expected to follow multi-step kinetics influenced by its substituents, akin to butane-1,4-diol’s adduct-mediated pathway .

Material Applications : The alkene group could enable thiol-ene click chemistry, making it valuable in photopolymerization or biodegradable plastics .

Biological Activity

2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol, with the CAS number 651304-51-7, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂O₃
  • Molecular Weight : 202.29 g/mol
  • LogP : 1.35 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activities of 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol are still being elucidated through various studies. The compound exhibits several pharmacological properties that are summarized below.

Antimicrobial Activity

Research indicates that compounds similar to 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol may possess antimicrobial properties. For example, a study involving derivatives of butane diols showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This was assessed using the disk diffusion method, measuring zones of inhibition around treated disks .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diolS. aureus (ATCC 31488)15
E. coli (ATCC 25922)12
K. pneumonia (ATCC 27853)10

While detailed mechanisms specific to 2-(6-Methoxyhex-4-EN-1-YL)butane-1,4-diol remain to be fully characterized, analogous compounds have been shown to:

  • Disrupt bacterial cell wall synthesis.
  • Inhibit viral entry or replication by targeting viral proteins.
  • Modulate immune responses.

Case Studies and Research Findings

A notable study focused on the biological activity of butane diol derivatives demonstrated that modifications in the alkyl chain significantly affected their antimicrobial potency. The study utilized various concentrations to evaluate effectiveness and found that longer alkyl chains increased hydrophobic interactions with microbial membranes .

Table 2: Structure Activity Relationship

Alkyl Chain LengthAntimicrobial Activity (Zone of Inhibition mm)
C₄8
C₆12
C₈15

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